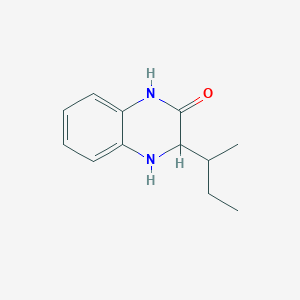
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound consists of a quinoxalinone core with a butan-2-yl substituent at the 3-position. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory applications .
Vorbereitungsmethoden
The synthesis of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This Ullmann-type, ligand-free amination reaction proceeds with moderate to good yields and without racemization . Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions at the 3-position, leading to the formation of various substituted quinoxalinones.
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often quinoxaline derivatives with diverse substitution patterns.
Wissenschaftliche Forschungsanwendungen
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in viral replication and inflammatory responses . By binding to these targets, it can modulate the activity of key signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: This compound shares the quinoxalinone core but lacks the butan-2-yl substituent, resulting in different biological activities.
3-Cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This hybrid structure combines features from potent anti-HIV drug candidates and exhibits unique antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
USEJKDHPEGYAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
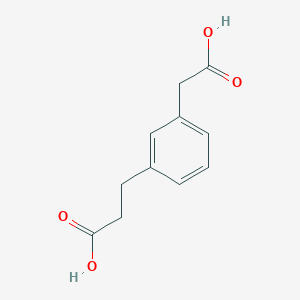
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
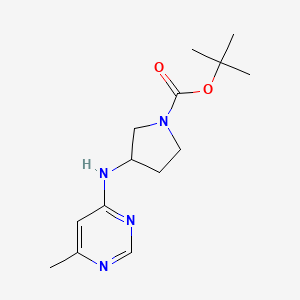
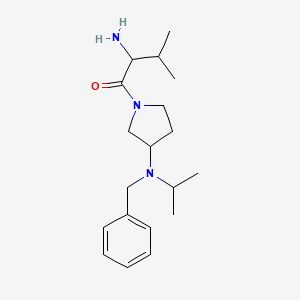
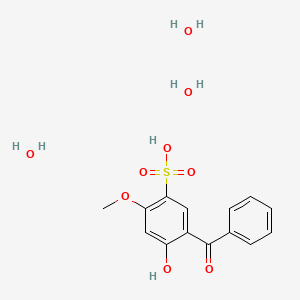
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
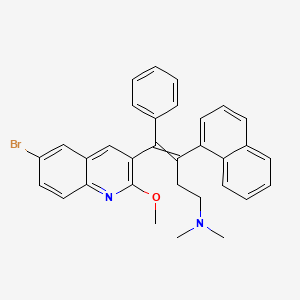
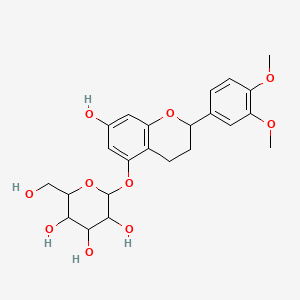
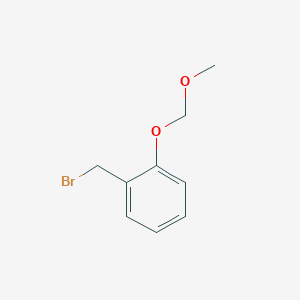
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
